2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a tetrazole ring and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of a tetrazole derivative with an isoindole precursor. Common reagents used in the synthesis include triethyl orthoformate and sodium azide . The reaction conditions often require moderate temperatures and the use of solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Scientific Research Applications
2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)thio]ethan-1-one
- N-(3,5-Dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide
Uniqueness
2-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of a tetrazole ring and an isoindole structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Properties
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-14-12-8-4-5-9-13(12)15(23)20(14)10-24-16-17-18-19-21(16)11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYKHGJBUOQEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355361 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83307-97-5 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.